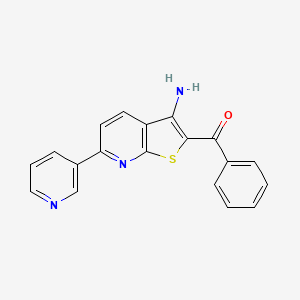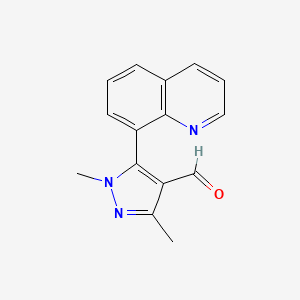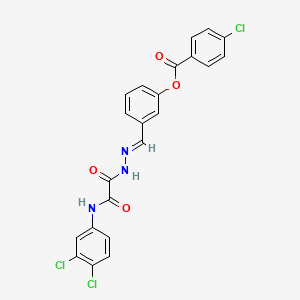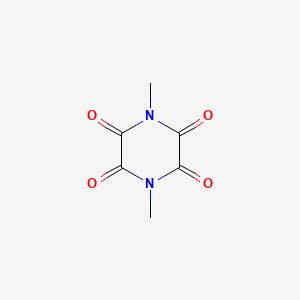
N'-((2-Chloro-7-methylquinolin-3-yl)methylene)cyclohexanecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-((2-Chloro-7-methylquinolin-3-yl)methylene)cyclohexanecarbohydrazide is a chemical compound with the molecular formula C18H20ClN3O and a molecular weight of 329.82 g/mol . This compound is part of the quinoline family, known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-((2-Chloro-7-methylquinolin-3-yl)methylene)cyclohexanecarbohydrazide typically involves the condensation of 2-chloro-7-methylquinoline-3-carbaldehyde with cyclohexanecarbohydrazide . The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours . The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety in an industrial setting .
Análisis De Reacciones Químicas
Types of Reactions
N’-((2-Chloro-7-methylquinolin-3-yl)methylene)cyclohexanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the quinoline ring or other functional groups.
Substitution: This reaction can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce various substituted quinoline derivatives .
Aplicaciones Científicas De Investigación
N’-((2-Chloro-7-methylquinolin-3-yl)methylene)cyclohexanecarbohydrazide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N’-((2-Chloro-7-methylquinolin-3-yl)methylene)cyclohexanecarbohydrazide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes . Additionally, the compound may inhibit specific enzymes or receptors, leading to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Shares the quinoline core but lacks the cyclohexanecarbohydrazide moiety.
N’-((2-Chloroquinolin-3-yl)methylene)cyclohexanecarbohydrazide: Similar structure but with different substituents on the quinoline ring.
Uniqueness
N’-((2-Chloro-7-methylquinolin-3-yl)methylene)cyclohexanecarbohydrazide is unique due to its specific combination of the quinoline core with the cyclohexanecarbohydrazide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
477733-50-9 |
|---|---|
Fórmula molecular |
C18H20ClN3O |
Peso molecular |
329.8 g/mol |
Nombre IUPAC |
N-[(E)-(2-chloro-7-methylquinolin-3-yl)methylideneamino]cyclohexanecarboxamide |
InChI |
InChI=1S/C18H20ClN3O/c1-12-7-8-14-10-15(17(19)21-16(14)9-12)11-20-22-18(23)13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H,22,23)/b20-11+ |
Clave InChI |
PJDDYGTUTNRORA-RGVLZGJSSA-N |
SMILES isomérico |
CC1=CC2=NC(=C(C=C2C=C1)/C=N/NC(=O)C3CCCCC3)Cl |
SMILES canónico |
CC1=CC2=NC(=C(C=C2C=C1)C=NNC(=O)C3CCCCC3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12044528.png)
![N-(3-bromophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12044529.png)
![3-Methyl-2-(3-methylbutyl)-1-{[4-(propan-2-yl)phenyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12044530.png)

![(4Z)-4-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12044534.png)
![(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12044539.png)



![4-(2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide](/img/structure/B12044584.png)
![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12044591.png)
